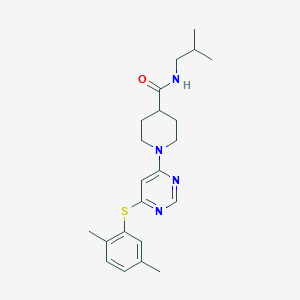
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-isobutylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-isobutylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H30N4OS and its molecular weight is 398.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-isobutylpiperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring, thioether linkage, and piperidine scaffold, suggest diverse biological activities. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C22H30N4OS
- Molecular Weight : 398.57 g/mol
The compound's structure can be represented as follows:
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Dihydropyrimidine Dehydrogenase (DHPD) : The presence of the pyrimidine ring suggests potential inhibition of enzymes involved in pyrimidine metabolism, which is critical for DNA synthesis. This inhibition may have implications in cancer treatment by disrupting cellular proliferation pathways.
- Protein-Ligand Interactions : The thioether group may facilitate interactions with various proteins, potentially acting as a bioisostere for other functional groups. This characteristic could enhance the compound's ability to bind to biological targets.
- CNS Activity : The piperidine ring is commonly found in many central nervous system (CNS) active drugs, indicating that this compound may exhibit neuropharmacological effects.
Anticancer Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine and pyrimidine moieties have shown efficacy in inhibiting tumor growth in various cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(2,5-Dimethylphenyl)thienopyrimidine | Thienopyrimidine core | Antimicrobial |
| 1-(Pyridin-2-yl)ethylpiperazine | Piperazine ring | CNS activity |
| 4-Carboxamide derivatives | Carboxamide group | Anticancer properties |
Neuropharmacological Effects
Research has indicated that similar compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions suggest potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
- Study on DHPD Inhibition : A study conducted on analogs of this compound reported a significant reduction in DHPD activity, leading to decreased proliferation of cancer cells in vitro. This highlights the therapeutic potential of targeting pyrimidine metabolism in oncology.
- CNS Activity Assessment : Another study evaluated the neuropharmacological effects using rodent models. The results indicated enhanced cognitive function and reduced anxiety-like behaviors in subjects administered with the compound, suggesting its potential as a treatment for anxiety disorders.
Propiedades
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-15(2)13-23-22(27)18-7-9-26(10-8-18)20-12-21(25-14-24-20)28-19-11-16(3)5-6-17(19)4/h5-6,11-12,14-15,18H,7-10,13H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEYLIWNKKHTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













